molecular formula C25H26N2O4 B2671867 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole CAS No. 876882-64-3

2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2671867
CAS No.: 876882-64-3
M. Wt: 418.493
InChI Key: UMMLEECCCVZDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzodiazole core, which is a heterocyclic compound containing a benzene ring fused to a diazole ring . The molecule also has methoxy and phenyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzodiazole core provides a rigid, planar structure, while the methoxy and phenyl groups add complexity and functionality to the molecule .

Scientific Research Applications

Annular Tautomerism in Curcuminoid NH-pyrazoles

Research on the structures of NH-pyrazoles, which have phenolic residues, demonstrates complex patterns of hydrogen bonds and tautomerism, similar to the interactions that could be expected in the study of "2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole" due to its phenolic and ether functionalities. The study of tautomerism in solution and solid states via NMR spectroscopy could provide insights into the stability and reactivity of such compounds (Cornago et al., 2009).

Lactonization Products Study

Structural analyses of lactonization products offer insights into the favored pathways for chemical transformations. Such studies are relevant for understanding the reactivity of complex organic molecules, including potential cyclization or transformation reactions of "this compound" under various conditions (Evans et al., 1995).

Large-Scale Synthesis for Pharmaceutical Applications

The development of a prototype process for the large-scale synthesis of a compound designed for the treatment of various disorders demonstrates the importance of efficient synthesis methods in pharmaceutical research. This could be applicable for synthesizing "this compound" for potential therapeutic applications (Kucerovy et al., 1997).

Metabolism and Endocrine-Disrupting Activity Study

Understanding the metabolism of UV-filter benzophenone-3 by liver microsomes and its effect on endocrine-disrupting activity highlights the significance of metabolic studies in assessing the safety and biological impact of chemical compounds. Similar metabolic and activity studies could be relevant for assessing the biological interactions of "this compound" (Watanabe et al., 2015).

Antimicrobial Activity of Thiazoles and Their Derivatives

The study of the synthesis of thiazoles and their derivatives with antimicrobial activities illustrates the potential of organic compounds in developing new antimicrobial agents. Research into similar compounds could explore the antimicrobial potential of "this compound" (Wardkhan et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-28-21-10-6-7-11-23(21)31-15-14-27-20-9-5-4-8-19(20)26-25(27)17-18-12-13-22(29-2)24(16-18)30-3/h4-13,16H,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLEECCCVZDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.